molecular formula C8H13NO3 B1353288 (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid CAS No. 488703-59-9

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Cat. No. B1353288
CAS RN: 488703-59-9
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid” is a complex organic compound. It likely contains a cyclohexane ring, which is a six-membered ring with single bonds, and carboxylic acid and carbamoyl functional groups .


Synthesis Analysis

While specific synthesis methods for “(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid” were not found, similar compounds are often synthesized through various organic reactions. For instance, one study discusses the stereospecific reductive amination of phenyl-2-propanone .

Scientific Research Applications

Pharmacological Modulation of Receptors

  • Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4 : The compound cis‐2‐(3,5‐Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, related to (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid, has been identified as a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). Its activity is attributed to its cis diastereomer, with the enantiomers differing in potency. This highlights the importance of molecular chirality and structural features in receptor functionality and drug discovery Christov et al., 2011.

Supramolecular Assembly and Crystal Engineering

  • Supramolecular Self-Assembly Patterns : The crystal structures of homologous cyclohexanecarboxylic acids demonstrated novel patterns of supramolecular close packing through tetrameric R44(12) rings of C2 symmetry. These findings contribute to our understanding of crystal engineering and the design of molecular materials Kălmăn et al., 2002.

Synthetic Chemistry and Drug Development

  • Enantiomerically Pure β‐Amino Acids : Trans-2-aminocyclohexanecarboxylic acid, derived from trans-cyclohexane-1,2-dicarboxylic acid, is an important building block for helical β-peptides. A convenient synthesis method was reported, showcasing its relevance in drug development and peptide synthesis Berkessel et al., 2002.

Material Science and Coordination Chemistry

  • Coordination Chemistry of Cyclohexanepolycarboxylate Ligands : The coordination chemistry of cyclohexanepolycarboxylic acids has been explored for their potential applications in materials science, especially as magnetic materials. This research underlines the importance of cyclohexane derivatives in developing new functional materials Lin & Tong, 2011.

Analytical Chemistry

  • Chiral Labeling Reagents for Alcohols : (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acids were prepared as highly sensitive chiral labeling reagents. These reagents have enabled the discrimination of enantiomers of alcohols by NMR and fluorescence detected HPLC, showcasing their utility in analytical chemistry Imaizumi et al., 2003.

properties

IUPAC Name

(1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.